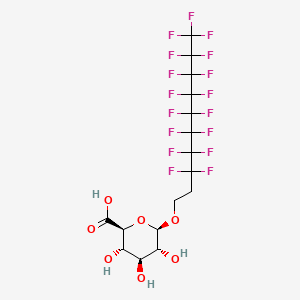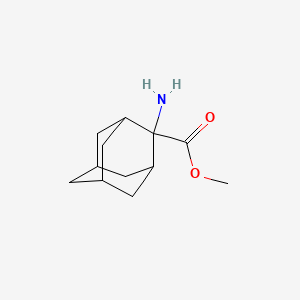
1,3-Cyclohexanedione-13C6
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3-cyclohexanedione derivative from substituted benzlacetone has been reported in the literature . Another study revisited the traditional consecutive Michael−Claisen [3 + 3] process (MC- [3 + 3]) promising the synthesis of cyclohexane-1,3-dione derivatives from nonactivated simple ketones and enoates .Molecular Structure Analysis
The molecular structure of 1,3-Cyclohexanedione-13C6 has been investigated in the gas phase at nozzle temperatures of 379K and 383K respectively . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The loading amounts and concentrations of reactant 1,3-cyclohexanedione affect reaction rates and outcomes . In certain cases, reactions with higher concentrations of 1,3-cyclohexanedione were slower than those with lower concentrations .Physical And Chemical Properties Analysis
This compound has a molecular weight of 112.13 g/mol . The physical and chemical properties of this compound have been documented in various databases .Applications De Recherche Scientifique
Degradation Processes and Environmental Impact
A study by Barchańska et al. (2019) explored the degradation processes of nitisinone, a compound structurally related to 1,3-cyclohexanedione, and its by-products using LC-MS/MS. This research highlighted the stability of nitisinone under various experimental conditions and identified major degradation products. Understanding the stability and degradation pathways of such compounds is crucial for assessing their environmental impact and safety in medical applications (Barchańska et al., 2019).
Solvent Systems and Separation Processes
Research by Domańska et al. (2016) on the activity coefficients at infinite dilution of various solutes in ionic liquids, including cycloalkanes, sheds light on the potential use of cyclohexanedione derivatives in solvent systems. Such studies contribute to the understanding of separation processes, particularly in the separation of hexane/hex-1-ene, which is relevant for industrial applications (Domańska et al., 2016).
Clinical Research and Diagnosis
Halliday and Rennie (1982) discussed the use of stable isotopes in clinical research, emphasizing the importance of stable isotopes for patient safety and their applicability in diagnosing various conditions. This review highlights the potential application of "1,3-Cyclohexanedione-13C6" as a stable isotopic label in clinical studies to explore metabolic pathways and diagnose diseases (Halliday & Rennie, 1982).
Hydrogen Storage and Delivery
A study by Bourane et al. (2016) provided an overview of the feasibility of using organic compounds as hydrogen carriers, examining different classes of compounds including cycloalkanes. Such research indicates the potential role of cyclohexanedione derivatives in developing efficient and environmentally friendly hydrogen storage and delivery systems (Bourane et al., 2016).
Mécanisme D'action
Target of Action
1,3-Cyclohexanedione-13C6 is an organic compound with the formula (CH2)4(CO)2 . It is a colorless compound that occurs naturally . The primary target of this compound is cyclohexanedione hydrolase , an enzyme that catalyzes the hydrolysis of cyclohexanedione.
Mode of Action
The compound exists mainly as the enol tautomer . It interacts with its target, cyclohexanedione hydrolase, through a process known as enolization . This interaction results in changes in the structure and function of the enzyme, thereby affecting its activity.
Biochemical Pathways
It is known that the compound is produced by semi-hydrogenation of resorcinol . This process involves the reduction of resorcinol to this compound, which then exists predominantly as the enol tautomer .
Pharmacokinetics
It is known that the compound is a substrate for cyclohexanedione hydrolase , suggesting that it may be metabolized by this enzyme. The impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
It is known that the compound can react under acid catalysis with alcohols to form 3-alkoxyenones . This suggests that the compound may have a role in the formation of these substances.
Action Environment
It has been observed that the loading amounts and concentrations of reactant 1,3-cyclohexanedione affect reaction rates and outcomes . In certain cases, reactions with higher concentrations of 1,3-cyclohexanedione were slower than those with lower concentrations . This suggests that the compound’s action may be influenced by its concentration in the environment.
Orientations Futures
The loading and concentration of reactant 1,3-cyclohexanedione affect the reaction rate and the amount of catalyst required . By minimizing the use of the cyclic 1,3-dione derivatives and by tuning the concentrations of the reactants and the catalyst, the catalyst amount was cut by 450-fold compared to that used under previously reported conditions, and the desired products were obtained in higher yields with higher diastereoselectivities in shorter reaction times . This understanding of the factors that affect catalyst loading is necessary for the development of catalysts and catalyzed chemical transformations and for minimization of the amount of catalyst used .
Analyse Biochimique
Biochemical Properties
It is known that 1,3-Cyclohexanedione, a similar compound, is produced by semi-hydrogenation of resorcinol . It exists in solution predominantly as the enol tautomer . It reacts under acid catalysis with alcohols to 3-alkoxyenones . Its pKa is 5.26 .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 1,3-Cyclohexanedione-13C6 in animal models .
Metabolic Pathways
1,3-Cyclohexanedione, a similar compound, is involved in the metabolism of resorcinol . It is also a substrate for cyclohexanedione hydrolase .
Propriétés
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSLFCCWAKVHIW-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2][13C](=O)[13CH2][13C](=O)[13CH2]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.083 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

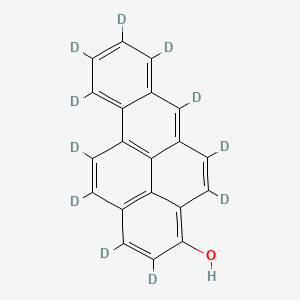
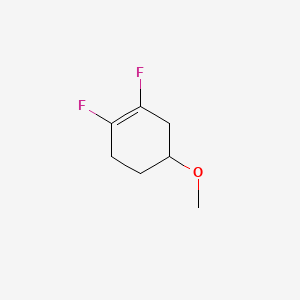
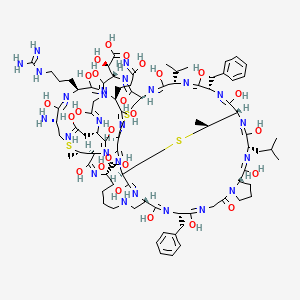

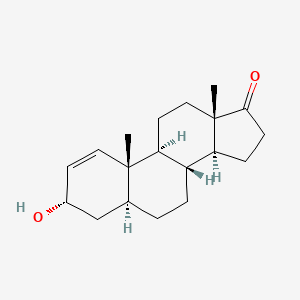
![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)

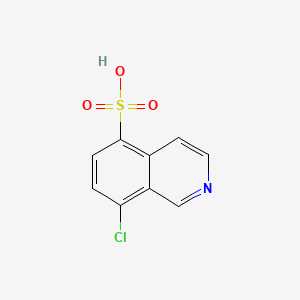
![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)
![3-[2-(Diethylamino)ethyl]aniline](/img/structure/B588330.png)
